molecular formula C8H10FNO B6359185 5-Fluoro-3-methyl-2-(methoxy)aniline CAS No. 1782489-43-3

5-Fluoro-3-methyl-2-(methoxy)aniline

Cat. No.: B6359185
CAS No.: 1782489-43-3
M. Wt: 155.17 g/mol
InChI Key: SYSGEIJNOIVRRD-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(methoxy)aniline is a substituted aniline derivative with a fluorine atom at position 5, a methyl group at position 3, and a methoxy group at position 2 of the benzene ring. This compound belongs to the fluoroaniline family, where substituents influence electronic, steric, and biological properties.

Properties

IUPAC Name

5-fluoro-2-methoxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSGEIJNOIVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(methoxy)aniline can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(methoxy)aniline followed by reduction and subsequent fluorination. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final fluorination step can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by fluorination. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems is common in industrial settings to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-(methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Fluoro-3-methyl-2-(methoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Fluoro-4-methoxyaniline (CAS 366-99-4)
  • Structure: Fluorine at position 3, methoxy at position 4, and amino at position 1.
  • Molecular Weight : 141.14 g/mol .
  • Key Differences : The shifted positions of fluorine and methoxy alter electronic distribution. The meta-fluorine and para-methoxy arrangement reduces steric hindrance compared to the target compound’s ortho-methoxy and meta-methyl groups.
  • Properties : Melting point 81–84°C, indicating higher crystallinity than many fluoroanilines .
5-Fluoro-2-methylaniline (CAS 16480-32)
  • Structure : Methyl at position 2, fluorine at position 5.
  • Molecular Weight : 125.14 g/mol .
  • Key Differences : Lacks the methoxy group, resulting in lower electron-donating capacity. The absence of methoxy may reduce solubility in polar solvents compared to the target compound.
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
  • Structure: Trifluoromethyl at position 5, 3-methoxyphenoxy at position 2.
  • Molecular Weight : 283.24 g/mol .
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the target’s electron-donating methyl and methoxy groups. This compound’s solubility in chloroform and methanol suggests enhanced lipophilicity .

Functional Group Variations

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline
  • Structure : Nitro and fluorine substituents in different positions.
  • Key Findings : Spectroscopic and docking studies reveal that substituent positions significantly affect dipole moments and hydrogen-bonding interactions. For example, 5-nitro-2-fluoroaniline exhibits stronger intermolecular interactions than its isomer .
  • Relevance : Highlights how fluorine’s position relative to electron-withdrawing groups (e.g., nitro) modulates physicochemical properties, a consideration for designing analogs of the target compound .
5-(Ethylsulfonyl)-2-methoxyaniline
  • Structure : Ethylsulfonyl at position 5, methoxy at position 2.
  • Synthesis : Prepared in 59% yield via a four-step route from 4-methoxybenzene-1-sulfonyl chloride .
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s fluorine and methyl groups. This compound’s pharmacological relevance (e.g., VEGFR2 inhibition) underscores the importance of substituent selection .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Fluoro-3-methyl-2-(methoxy)aniline Not provided C₈H₁₀FNO 155.17 (calculated) 2-OCH₃, 3-CH₃, 5-F
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 3-F, 4-OCH₃
5-Fluoro-2-methylaniline 16480-32 C₇H₈FN 125.14 2-CH₃, 5-F
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 728907-96-8 C₁₄H₁₂F₃NO₂ 283.24 2-(3-OCH₃-phenoxy), 5-CF₃

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